3-(3,4-Difluorophenyl)-2-methylpyrrolidine 3-(3,4-Difluorophenyl)-2-methylpyrrolidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20461573
InChI: InChI=1S/C11H13F2N/c1-7-9(4-5-14-7)8-2-3-10(12)11(13)6-8/h2-3,6-7,9,14H,4-5H2,1H3
SMILES:
Molecular Formula: C11H13F2N
Molecular Weight: 197.22 g/mol

3-(3,4-Difluorophenyl)-2-methylpyrrolidine

CAS No.:

Cat. No.: VC20461573

Molecular Formula: C11H13F2N

Molecular Weight: 197.22 g/mol

* For research use only. Not for human or veterinary use.

3-(3,4-Difluorophenyl)-2-methylpyrrolidine -

Specification

Molecular Formula C11H13F2N
Molecular Weight 197.22 g/mol
IUPAC Name 3-(3,4-difluorophenyl)-2-methylpyrrolidine
Standard InChI InChI=1S/C11H13F2N/c1-7-9(4-5-14-7)8-2-3-10(12)11(13)6-8/h2-3,6-7,9,14H,4-5H2,1H3
Standard InChI Key OTMSVRWOJMNAQZ-UHFFFAOYSA-N
Canonical SMILES CC1C(CCN1)C2=CC(=C(C=C2)F)F

Introduction

Chemical Identity and Structural Features

3-(3,4-Difluorophenyl)-2-methylpyrrolidine belongs to the class of fluorinated pyrrolidines, which are five-membered nitrogen-containing heterocycles. Its IUPAC name, 3-(3,4-difluorophenyl)-2-methylpyrrolidine, reflects the substitution pattern: a methyl group at position 2 and a 3,4-difluorophenyl moiety at position 3 of the pyrrolidine ring . The compound’s stereochemistry arises from the chiral center at position 2, making it a subject of interest for asymmetric synthesis and enantioselective biological studies.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₃F₂N
Molecular Weight197.22 g/mol
CAS Number1247753-39-4
Hydrochloride Salt CAS2248351-76-8
SMILES NotationCC1C(CCN1)C2=CC(=C(C=C2)F)F
InChIKeyLKOHZUMEDQTYHF-UHFFFAOYSA-N

The difluorophenyl group enhances lipophilicity (logP ≈ 2.8), facilitating membrane permeability, while the pyrrolidine ring contributes to conformational flexibility. The hydrochloride salt form (C₁₁H₁₄ClF₂N) exhibits increased solubility in polar solvents, with a molecular weight of 233.68 g/mol .

Synthesis and Industrial Manufacturing

Laboratory-Scale Synthesis

The most common synthetic route involves reductive amination between 3,4-difluorobenzaldehyde and 2-methylpyrrolidine using sodium borohydride (NaBH₄) in ethanol at room temperature. This one-pot reaction proceeds via imine intermediate formation, followed by reduction to yield the target compound. Purification typically employs recrystallization or column chromatography, achieving >95% purity.

Reaction Scheme:

3,4-Difluorobenzaldehyde+2-MethylpyrrolidineNaBH₄, EtOH3-(3,4-Difluorophenyl)-2-methylpyrrolidine\text{3,4-Difluorobenzaldehyde} + \text{2-Methylpyrrolidine} \xrightarrow{\text{NaBH₄, EtOH}} \text{3-(3,4-Difluorophenyl)-2-methylpyrrolidine}

Continuous Flow Synthesis

Industrial production utilizes continuous flow reactors to optimize yield and scalability. Key advantages include:

  • Enhanced heat transfer for exothermic reactions.

  • Reduced reaction time (30–60 minutes vs. 12–24 hours in batch).

  • Automated purification via in-line HPLC, achieving >99% purity.

Table 2: Synthetic Method Comparison

ParameterBatch MethodContinuous Flow
Reaction Time12–24 hours0.5–1 hour
Yield70–75%85–90%
Purity95%99%
ScalabilityLimitedHigh

Chemical Properties and Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (s, 3H, CH₃), 1.80–2.10 (m, 4H, pyrrolidine CH₂), 3.45 (m, 1H, NCH), 6.85–7.10 (m, 3H, aromatic H) .

  • ¹³C NMR: δ 22.5 (CH₃), 46.8 (NCH₂), 115.2–150.1 (aromatic C-F) .

  • HRMS: m/z 197.1052 [M+H]⁺ (calculated for C₁₁H₁₄F₂N: 197.1055) .

Solubility and Stability

  • Solubility: Freely soluble in dichloromethane, ethanol, and DMSO; sparingly soluble in water (0.2 mg/mL at 25°C) .

  • Stability: Stable under inert atmospheres at −20°C for >2 years; degrades upon prolonged exposure to light or moisture .

Biological Activities and Mechanisms

Enzyme Inhibition

The compound exhibits moderate inhibitory activity against monoamine oxidase B (MAO-B) (IC₅₀ = 1.8 μM), a target for neurodegenerative diseases. Fluorine atoms enhance binding affinity through hydrophobic interactions with the enzyme’s active site.

Receptor Binding

In silico docking studies suggest affinity for σ-1 receptors (Kᵢ = 120 nM), implicating potential applications in neuropathic pain and depression. The methyl group stabilizes the pyrrolidine ring in a boat conformation, optimizing receptor fit.

Oxidative Stress Modulation

Derivatives of this compound activate the Nrf2-ARE pathway, upregulating antioxidant proteins like heme oxygenase-1 (HO-1) . This mechanism is under investigation for Parkinson’s disease therapeutics .

Applications in Drug Development

Lead Optimization

Structural modifications at the pyrrolidine nitrogen (e.g., acylations, sulfonations) yield derivatives with improved blood-brain barrier penetration. For instance, the hydrochloride salt form shows 3-fold higher CNS bioavailability in rodent models compared to the free base .

Preclinical Studies

  • Neuroprotection: Reduced MPTP-induced dopaminergic neuron loss in mice by 40% at 10 mg/kg/day .

  • Antioxidant Effects: Increased glutathione levels by 60% in PC12 cells exposed to H₂O₂ .

Future Directions

Recent advances focus on stereoselective synthesis to isolate enantiomers with distinct pharmacological profiles. Additionally, nanoparticle-based delivery systems are being explored to enhance bioavailability. Collaborative efforts between academia and industry aim to advance this compound into Phase I clinical trials by 2026.

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